molecular formula C17H23NO3 B1604845 3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol CAS No. 77053-06-6

3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol

Cat. No.: B1604845
CAS No.: 77053-06-6
M. Wt: 289.4 g/mol
InChI Key: RNAIYSUVIULACI-BIVLZKPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol involves several steps, including the formation of key intermediates and the final product. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. a common approach involves the use of 3-Acetoxy-8-methyl-α-phenyl-8-azabicyclo[3.2.1]octane-2-methanol as a precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Substitution reactions may involve reagents like and .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Acts as an inhibitor in various biological pathways, making it useful in studying enzyme functions and cellular processes.

    Medicine: Potential therapeutic applications due to its inhibitory properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, this compound can inhibit their activity, thereby modulating various biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in research applications where precise inhibition of certain pathways is required.

Properties

IUPAC Name

[(1R,2R,3R,5S)-2-[(R)-hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11(19)21-15-10-13-8-9-14(18(13)2)16(15)17(20)12-6-4-3-5-7-12/h3-7,13-17,20H,8-10H2,1-2H3/t13-,14+,15+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAIYSUVIULACI-BIVLZKPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2CC[C@H]([C@@H]1[C@H](C3=CC=CC=C3)O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77053-06-6
Record name (αR,1R,2R,3R,5S)-3-(Acetyloxy)-8-methyl-α-phenyl-8-azabicyclo[3.2.1]octane-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77053-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Knightinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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